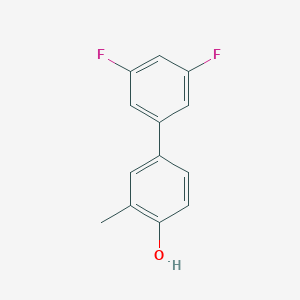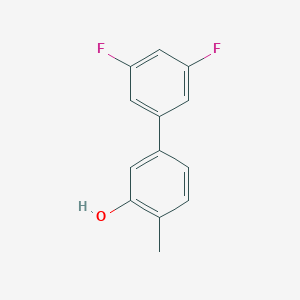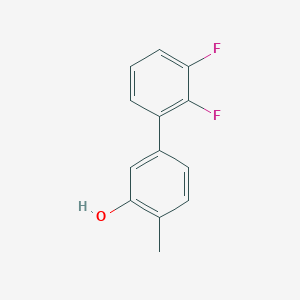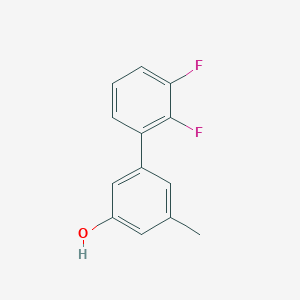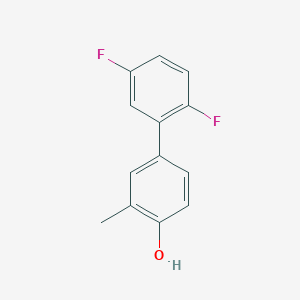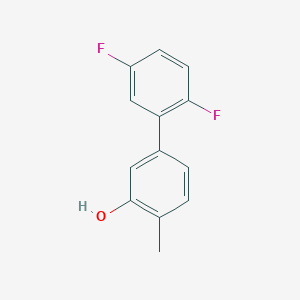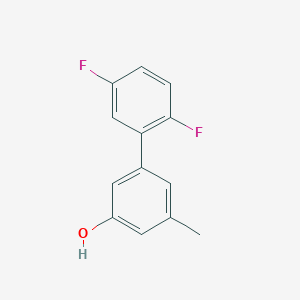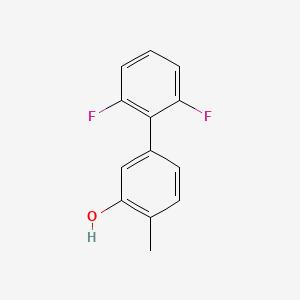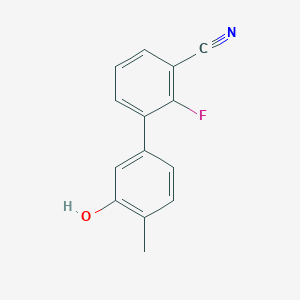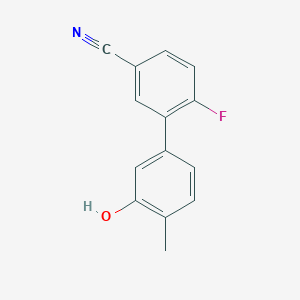
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% (5-CFM-2MP) is a fluorinated phenol derivative with a wide range of applications in scientific research. It is a versatile reagent that has been used in a variety of biochemical, pharmaceutical, and environmental studies. The structure of 5-CFM-2MP is shown in Figure 1. It is a white crystalline solid with a melting point of 117-119 °C and a boiling point of 225-227 °C. 5-CFM-2MP has been widely used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been used in the synthesis of fluorescent probes, which are used to detect the presence of specific molecules. Additionally, 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been used to study the effects of various drugs on cell metabolism and to investigate the structure-activity relationships of compounds.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the fluorinated phenol moiety of the compound is responsible for its reactivity. The fluorine atom is electron-withdrawing, which increases the electron density on the adjacent carbon atom and thus increases the nucleophilicity of the carbon atom. This increased nucleophilicity allows the compound to react with electrophiles such as carbon-carbon double bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been shown to possess some antioxidant activity, which may be beneficial in protecting cells from oxidative damage. In addition, 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive reagent, and it is highly soluble in most organic solvents. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% is that it is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, further research into the mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% could lead to new insights into the reactivity of fluorinated phenols. Finally, further research into the synthesis and use of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% in laboratory experiments could lead to improved methods for synthesizing pharmaceuticals, pesticides, dyes, and other organic compounds.
Métodos De Síntesis
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% can be synthesized via a two-step reaction involving the reaction of 5-cyano-2-fluorophenol with 2-methylphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of 80-90 °C. The reaction is typically complete within 1-2 hours.
Propiedades
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-4-11(7-14(9)17)12-6-10(8-16)3-5-13(12)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWJJMJINEJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683804 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-88-9 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

